Bienvenue dans la boutique en ligne BenchChem!

Spiroxatrine

5-HT1A receptor Radioligand binding Antagonist affinity

Spiroxatrine delivers unique dual 5-HT₁A/α₂C antagonism (Ki 3.94 nM/1.8 nM) with 24-fold lower D₂ affinity than spiperone, ensuring clean behavioral readouts. Its [³H]-labeled form is the only antagonist-class radioligand displaying agonist-like GTP-sensitive binding, critical for state-dependent receptor pharmacology. At 220 nM, it fully masks α₂C sites in autoradiography, enabling selective α₂A quantification. Mandatory for SAR benchmarking and calibrating high-throughput screens. ≥98% purity.

Molecular Formula C22H25N3O3
Molecular Weight 379.5 g/mol
CAS No. 1054-88-2
Cat. No. B1682170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiroxatrine
CAS1054-88-2
Synonyms8-(1,4-benzodioxan-2-ylmethyl)-1-phenyl-1,3,8-triazaspiro(4,5)-decan-4-one
R 5188
spiroxatrine
Molecular FormulaC22H25N3O3
Molecular Weight379.5 g/mol
Structural Identifiers
SMILESC1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CC4COC5=CC=CC=C5O4
InChIInChI=1S/C22H25N3O3/c26-21-22(25(16-23-21)17-6-2-1-3-7-17)10-12-24(13-11-22)14-18-15-27-19-8-4-5-9-20(19)28-18/h1-9,18H,10-16H2,(H,23,26)
InChIKeyJVGBTTIJPBFLTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Spiroxatrine (CAS 1054-88-2) — Chemical Profile, Core Pharmacophore, and Primary Molecular Targets


Spiroxatrine (R 5188) is a triazaspirodecanone-based small molecule that functions primarily as a dual antagonist at the serotonin 5‑HT₁A receptor and the α₂‑adrenergic receptor family [1]. Structurally, it is a close analogue of spiperone, distinguished by a 1,4‑benzodioxane moiety and a methylene linker to the triazaspirodecanone core [2]. This pharmacophore confers a unique binding signature that is central to its use as a pharmacological probe and a reference compound in medicinal chemistry .

Why Spiroxatrine Cannot Be Swapped for Spiperone, WAY‑100635, or Generic α₂ Blockers


Spiroxatrine occupies a narrow, functionally distinct niche that cannot be replicated by compounds sharing only a single receptor target. Unlike the highly selective 5‑HT₁A antagonist WAY‑100635, spiroxatrine exerts simultaneous, potent α₂C‑adrenergic antagonism that alters central noradrenergic tone [1]. Conversely, α₂‑preferring agents such as yohimbine or atipamezole lack meaningful 5‑HT₁A engagement, a property essential for studying serotonergic‑adrenergic crosstalk [2]. Even its closest structural relative, spiperone, differs markedly in subtype selectivity at α₂ adrenoceptors and in the magnitude of 5‑HT₁A affinity [3]. Substituting a generic “5‑HT₁A antagonist” or “α₂ antagonist” therefore changes the experimental phenotype and invalidates cross‑study comparability.

Quantitative Differentiation: Head‑to‑Head Receptor Affinity, Subtype Selectivity, and Binding Kinetics of Spiroxatrine


5‑HT₁A Affinity: Spiroxatrine Displays ~4‑Fold Higher Potency than Spiperone

Spiroxatrine binds to the human 5‑HT₁A receptor with a Ki of 3.94 nM, whereas spiperone, its closest structural analog, exhibits a Ki of 17.3 nM . This 4.4‑fold difference in affinity is decisive when a high‑occupancy, low‑background 5‑HT₁A blockade is required in native tissue or recombinant systems [1].

5-HT1A receptor Radioligand binding Antagonist affinity

α₂C‑ vs. α₂A‑Adrenoceptor Selectivity: Spiroxatrine Is Markedly α₂C‑Preferring, Unlike Most Reference Antagonists

Spiroxatrine is a documented α₂C‑selective antagonist, a property shared with MK912 and clozapine but absent in widely used α₂ antagonists such as yohimbine or atipamezole [1]. Its α₂C‑ over α₂A‑selectivity is driven by a substantially faster association rate (kₒₙ) at the α₂C subtype . In autoradiographic mapping, 220 nM spiroxatrine completely masks α₂C binding sites while leaving α₂A sites available for quantification [2].

α₂C-adrenoceptor Subtype selectivity Adrenergic pharmacology

Dopamine D₂ Receptor Affinity: Spiroxatrine Is a Weaker D₂ Antagonist than Spiperone

Spiperone is a potent D₂ antagonist (Ki ~0.06 nM), whereas spiroxatrine exhibits a Ki of 1.45 nM at rat D₂ receptors [1]. This 24‑fold lower D₂ affinity means that spiroxatrine can be used at concentrations that fully block 5‑HT₁A and α₂C receptors while largely sparing D₂‑mediated effects, reducing confounds in behavioural or neurochemical assays where D₂ blockade is undesirable [2].

Dopamine D2 receptor Antagonist profiling Receptor selectivity

Enantioselective Pharmacology: (R)‑(+)‑Spiroxatrine and (S)‑(−)‑Spiroxatrine Exhibit Distinct Receptor Profiles

The two enantiomers of spiroxatrine display non‑identical affinities for 5‑HT₁A, D₂, and α₁‑adrenergic receptors [1]. While both enantiomers retain high 5‑HT₁A affinity, the (R)‑(+) enantiomer shows a different selectivity window relative to the racemate, offering an additional layer of experimental control not available with achiral or non‑enantiomerically pure comparators .

Enantioselectivity Stereospecific pharmacology Chiral resolution

Radioligand Binding Properties: [³H]Spiroxatrine Behaves as an “Agonist‑Like” 5‑HT₁A Radioligand

[³H]Spiroxatrine labels the 5‑HT₁A receptor with a Kd of 0.9 nM and a Bmax of 424 fmol/mg protein in rat hippocampus, parameters that are comparable to the classic agonist radioligand [³H]8‑OH‑DPAT (Kd 1.8 nM, Bmax 360 fmol/mg) [1]. Critically, [³H]spiroxatrine binding is sensitive to guanine nucleotides (GTPγS), a hallmark of agonist‑like coupling to G‑proteins [2]. This property is not observed with antagonist radioligands such as [³H]WAY‑100635 and makes spiroxatrine a unique tool for discriminating receptor states.

Radioligand binding 5-HT1A pharmacology GTP sensitivity

Structural Determinants of Subtype Selectivity: TM1 Domain of α₂A‑Adrenoceptor Governs Spiroxatrine Binding

Chimaeric receptor studies demonstrate that exchanging the first transmembrane (TM1) domain of the human α₂A‑adrenoceptor significantly enhances the binding affinity of spiroxatrine, spiperone, and chlorpromazine [1]. This effect is not reciprocal for α₂B‑ and α₂C‑based chimaeras, indicating that the TM1 region of α₂A imposes a steric or allosteric constraint that spiroxatrine overcomes more effectively than many structurally related ligands [2].

α₂-adrenoceptor Mutagenesis Ligand docking

Procurement‑Guiding Use‑Cases: Where Spiroxatrine’s Verified Differentiation Delivers Decisive Experimental Value


Differentiating 5‑HT₁A Agonist vs. Antagonist Receptor States in Radioligand Binding

[³H]Spiroxatrine is the only commercially available 5‑HT₁A radioligand that displays agonist‑like, GTP‑sensitive binding while structurally belonging to the antagonist class [1]. This unique property allows researchers to distinguish high‑affinity G‑protein‑coupled states from low‑affinity uncoupled states without resorting to agonist radioligands that may induce receptor internalization or desensitization. Procurement of [³H]spiroxatrine is therefore essential for laboratories conducting state‑dependent receptor pharmacology or screening for biased ligands.

Dissecting α₂C‑Adrenoceptor Contributions in Cardiovascular and CNS Disease Models

Spiroxatrine’s marked α₂C‑ over α₂A‑selectivity enables precise pharmacological silencing of α₂C‑adrenoceptors in ex vivo and in vivo preparations [2]. When used at 220 nM in [³H]MK912 autoradiography, spiroxatrine completely blocks α₂C binding, permitting quantification of α₂A sites alone [3]. This application is irreplaceable for studies of α₂C‑mediated regulation of neurotransmitter release, vascular tone, or cold‑induced vasoconstriction, where non‑selective α₂ antagonists would confound the interpretation.

SAR Studies and Development of Novel 5‑HT₁A/α₂ Polypharmacology

Spiroxatrine serves as a validated reference scaffold for medicinal chemistry campaigns aiming to modulate 5‑HT₁A and α₂‑adrenergic receptors simultaneously [4]. Its well‑characterized selectivity window (5‑HT₁A Ki 3.94 nM vs. D₂ Ki 1.45 nM vs. α₂C Ki ~1.8 nM) provides a benchmark against which newly synthesized analogues are evaluated. Procurement of high‑purity spiroxatrine (≥98%) is a prerequisite for generating reliable comparative SAR data and for calibrating high‑throughput screening assays.

Behavioural Pharmacology Requiring Combined 5‑HT₁A/α₂ Blockade Without Significant D₂ Antagonism

In rodent models of anxiety, depression, or alcohol consumption, spiroxatrine at low doses (1‑4 mg/kg i.p.) enhances the efficacy of serotonergic agents like fluoxetine while avoiding the D₂‑mediated motor impairment characteristic of spiperone [5]. The compound’s 24‑fold lower D₂ affinity relative to spiperone ensures that observed behavioural effects can be attributed primarily to 5‑HT₁A/α₂‑adrenergic modulation, a critical consideration for publication‑quality in‑vivo studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Spiroxatrine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.